molecular formula C14H18FN3O B11750164 1-(2-fluoroethyl)-N-(4-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine

1-(2-fluoroethyl)-N-(4-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11750164
M. Wt: 263.31 g/mol
InChI Key: ROVPTULEFWSONC-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoroethyl group, a methoxyphenylmethyl group, and a pyrazolamine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves several steps, typically starting with the preparation of the pyrazole core. One common synthetic route includes the reaction of 3-methyl-1H-pyrazole with 2-fluoroethyl bromide under basic conditions to introduce the fluoroethyl group. This is followed by the alkylation of the resulting intermediate with 4-methoxybenzyl chloride in the presence of a suitable base to yield the final product.

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of new products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to these targets, while the methoxyphenylmethyl group can modulate its overall activity. The pyrazolamine core plays a crucial role in the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-(2-fluoroethyl)-N-[(4-hydroxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine: This compound has a hydroxy group instead of a methoxy group, which can significantly alter its chemical and biological properties.

    1-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine: The presence of a chloroethyl group instead of a fluoroethyl group can affect the compound’s reactivity and interactions with molecular targets.

    1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine: The position of the amine group on the pyrazole ring can influence the compound’s overall activity and stability.

The uniqueness of 1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C14H18FN3O

Molecular Weight

263.31 g/mol

IUPAC Name

1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-3-methylpyrazol-4-amine

InChI

InChI=1S/C14H18FN3O/c1-11-14(10-18(17-11)8-7-15)16-9-12-3-5-13(19-2)6-4-12/h3-6,10,16H,7-9H2,1-2H3

InChI Key

ROVPTULEFWSONC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=C(C=C2)OC)CCF

Origin of Product

United States

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